molecular formula C14H16N2O3 B2916456 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide CAS No. 1156924-49-0

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2916456
CAS No.: 1156924-49-0
M. Wt: 260.293
InChI Key: AUVUGFHFRMOSDM-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by a phenyl ring substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a 2-oxopyrrolidin-1-yl moiety. The acrylamide (prop-2-enamide) functional group is attached to the aromatic amine nitrogen. Its molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol.

Key structural attributes:

  • Methoxy group: Electron-donating, influencing aromatic ring reactivity.
  • 2-Oxopyrrolidin-1-yl: A lactam (cyclic amide) providing hydrogen-bond acceptor capability via its carbonyl oxygen.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-13(17)15-10-6-7-11(12(9-10)19-2)16-8-4-5-14(16)18/h3,6-7,9H,1,4-5,8H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVUGFHFRMOSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C=C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable nucleophile.

    Formation of the Propenamide Linkage: The final step involves the formation of the propenamide linkage through a condensation reaction between the pyrrolidinone derivative and an appropriate acrylamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Analysis

The compound’s closest structural analogs share the phenyl-acrylamide backbone but differ in substituents. Two notable examples are:

(a) N-[3-fluoro-4-(piperidin-1-yl)phenyl]prop-2-enamide ()
  • Molecular formula : C₁₄H₁₈FN₂O
  • Key differences: 3-Fluoro substituent: Electron-withdrawing, increasing ring electrophilicity and lipophilicity compared to methoxy. 4-Piperidin-1-yl: A secondary amine (hydrogen bond donor) vs. 2-oxopyrrolidin-1-yl (hydrogen bond acceptor). Impact: Enhanced basicity and altered solubility due to piperidine’s amine group.
(b) Propanamide, N-[4-(methoxymethyl)-4-piperidinyl]-N-phenyl- ()
  • Molecular formula : C₁₆H₂₄N₂O₂
  • Key differences :
    • Methoxymethyl-piperidine : Introduces an ether group, reducing polarity compared to lactam-containing analogs.
    • Impact : Lower hydrogen-bonding capacity but improved membrane permeability.

Physical and Chemical Properties

Property Target Compound N-[3-fluoro-4-(piperidin-1-yl)phenyl]prop-2-enamide Propanamide, N-[4-(methoxymethyl)-4-piperidinyl]-N-phenyl-
Molecular Weight 260.29 g/mol 249.31 g/mol 276.37 g/mol
Substituents 3-OCH₃, 4-2-oxopyrrolidin-1-yl 3-F, 4-piperidin-1-yl 4-(methoxymethyl)-piperidinyl
Hydrogen Bonding Acceptor (lactam), donor (NH) Donor (piperidine NH), acceptor (amide) Donor (amide NH), weak acceptor (ether)
Predicted LogP ~1.8 (moderate lipophilicity) ~2.3 (higher lipophilicity due to F) ~2.0 (balanced by methoxymethyl)
Notes:
  • Lipophilicity : Fluorine and methoxy groups modulate solubility; fluorine increases LogP, while methoxy reduces it .
  • Hydrogen Bonding : The lactam in the target compound enhances crystallinity and stability via intermolecular interactions, as highlighted in hydrogen-bonding studies () .

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by a methoxy group, a pyrrolidinone ring, and a propenamide linkage. Its molecular formula is C14H16N2O3C_{14}H_{16}N_{2}O_{3}, with a molecular weight of 260.29 g/mol. The presence of these functional groups suggests potential for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may modulate various signaling pathways, leading to effects such as:

  • Antiproliferative Activity : The compound has shown promise in inhibiting the growth of cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Research indicates activity against certain bacterial strains, making it a candidate for further exploration in antibacterial therapies.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 1.2 µM to 5.3 µM for different derivatives tested (Table 1). Notably, the compound exhibited selective activity against the MCF-7 breast cancer cell line.

CompoundCell LineIC50 (µM)Activity
12MCF-73.1Selective
10HCT 1163.7Moderate
11HEK 2935.3Moderate

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations (Table 2).

Bacterial StrainMIC (µM)
Enterococcus faecalis8
Staphylococcus aureus16
Escherichia coli32

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Cancer Cell Line Studies : In vitro assays revealed that the compound inhibited cell proliferation in various cancer types, including breast and colon cancers.
  • Antimicrobial Efficacy : The compound was tested against multiple bacterial strains, showing promising results that warrant further investigation into its potential as an antibiotic agent.

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